3-(1H-indol-5-yl)propan-1-amine

Lipophilicity Drug-likeness Passive permeability

3-(1H-indol-5-yl)propan-1-amine (CAS 1000512-92-4), molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol, is a primary amine-terminated alkylindole featuring a propan-1-amine side chain attached to the 5-position of the 1H-indole scaffold. As a synthetic building block, it is classified as hazardous (Acute Tox.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 1000512-92-4
Cat. No. B13178125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-5-yl)propan-1-amine
CAS1000512-92-4
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1CCCN
InChIInChI=1S/C11H14N2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8,13H,1-2,6,12H2
InChIKeyVKEHESNSRNDKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-indol-5-yl)propan-1-amine (CAS 1000512-92-4) – Build or Buy: A Procurement-Focused Baseline for This Indole Building Block


3-(1H-indol-5-yl)propan-1-amine (CAS 1000512-92-4), molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol, is a primary amine-terminated alkylindole featuring a propan-1-amine side chain attached to the 5-position of the 1H-indole scaffold. [1] As a synthetic building block, it is classified as hazardous (Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3 per ECHA C&L notification), carrying GHS hazard statements H302, H315, H318, and H335. [1] Its computed XLogP3 of 2, topological polar surface area (TPSA) of 41.8 Ų, two hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds govern its physicochemical profile and distinguish it from structurally related indolealkylamines. [1]

Why You Cannot Simply Substitute 3-(1H-indol-5-yl)propan-1-amine with Any Indolealkylamine in Your Synthesis or Screening Campaign


In-class indolealkylamines are not functionally interchangeable. The exact attachment position of the aminoalkyl chain on the indole ring and the chain length directly dictate molecular recognition, pharmacokinetic behavior, and synthetic tractability. [1] For instance, the natural indolealkylamine tryptamine (3-(1H-indol-3-yl)ethan-1-amine) carries its aminoethyl chain at the 3-position, yielding a distinct hydrogen-bonding and π-stacking geometry compared to the 5-substituted propan-1-amine presented here. [2] As the quantitative evidence below demonstrates, these regioisomeric and chain-length differences translate into measurable physicochemical disparities (lipophilicity, conformational flexibility) that influence solubility, passive permeability, and the scope of downstream derivatization chemistry accessible from the terminal primary amine, making blind substitution a verifiable risk to synthetic project timelines and biological assay reproducibility.

Quantitative Procurement Evidence: Verified Differentiation of 3-(1H-indol-5-yl)propan-1-amine from Tryptamine


Lipophilicity Advantage: 3-(1H-indol-5-yl)propan-1-amine vs. Tryptamine – Computed XLogP3 Comparison

3-(1H-indol-5-yl)propan-1-amine exhibits a higher computed lipophilicity (XLogP3 = 2) compared to the natural 3-substituted indoleethylamine tryptamine (XLogP3 = 1.5). [1][2] The ΔXLogP3 of +0.5 log unit corresponds to an approximately 3.2-fold increase in the octanol-water partition coefficient, derived from the relationship ΔlogP = 0.5 → P_ratio = 10^0.5 ≈ 3.16. This increase is attributable to the additional methylene unit in the propyl vs. ethyl chain and the 5-substitution pattern, which reduces solvent exposure relative to the 3-position.

Lipophilicity Drug-likeness Passive permeability Indole building blocks

Conformational Flexibility: Rotatable Bond Count – 3-(1H-indol-5-yl)propan-1-amine vs. Tryptamine

The target compound possesses three rotatable bonds (the full propan-1-amine side chain), whereas tryptamine contains only two rotatable bonds (the ethan-1-amine chain). [1][2] This additional degree of torsional freedom in 3-(1H-indol-5-yl)propan-1-amine allows the terminal primary amine to sample a larger conformational space, which can facilitate engagement with binding-site residues that are sterically inaccessible to the shorter, more rigid tryptamine scaffold.

Conformational flexibility Molecular recognition Entropic penalty Indole building blocks

Hydrogen Bond Donor Count Retention: 3-(1H-indol-5-yl)propan-1-amine vs. N-Methylated Analog 3-(1-Methyl-1H-indol-5-yl)propan-1-amine

3-(1H-indol-5-yl)propan-1-amine retains two hydrogen bond donors (HBD = 2: the indole NH and the terminal primary amine NH₂), whereas its closest N-methylated analog, 3-(1-methyl-1H-indol-5-yl)propan-1-amine, possesses only one hydrogen bond donor (HBD = 1, the terminal NH₂ only, as the indole NH is methylated). [1][2] The preservation of the indole NH donor in the target compound is critical for hydrogen-bond-mediated target engagement in biological contexts where the indole NH serves as a key pharmacophoric element (e.g., kinase hinge binding, IDO1 heme coordination).

Hydrogen bonding Solubility Derivatization potential Indole building blocks

Primary Amine Synthetic Versatility: 3-(1H-indol-5-yl)propan-1-amine as a Superior Derivatization Handle vs. Tertiary Amine or Amide-Terminated Indole Scaffolds

The terminal primary aliphatic amine of 3-(1H-indol-5-yl)propan-1-amine is compatible with a wide range of high-yielding, selective transformations—including reductive amination, amide coupling (via HATU, EDC/HOBt), sulfonamide formation, urea synthesis (via triphosgene or CDI), and thiourea formation—without requiring protecting group manipulation on the indole nitrogen under standard conditions. [1] By contrast, indolyl propanamides (e.g., those used in selective androgen receptor degrader (SARD) series II and III) possess an amide rather than a primary amine terminus, which restricts their synthetic utility to hydrolysis/reduction sequences if amine-based diversification is desired. [2]

Derivatization Synthetic accessibility Click chemistry Building block utility

Procurement-Relevant GHS Hazard Profile: 3-(1H-indol-5-yl)propan-1-amine Requires Enhanced Handling vs. Lower-Hazard Indole Building Blocks

3-(1H-indol-5-yl)propan-1-amine carries mandatory GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), as notified by one company to the ECHA C&L Inventory and published in PubChem. [1] The Eye Damage Category 1 (H318) classification is a particularly stringent handling requirement (requiring goggles/face shield, immediate access to eye-wash station) that exceeds the hazard profile of tryptamine, which carries H302, H315, H319 (causes serious eye irritation, Category 2), and H335—i.e., only Eye Irritation Category 2 rather than Category 1. [2]

GHS classification Laboratory safety Procurement compliance Handling requirements

Important Caveat: Limited Publicly Available Biological Activity Data for 3-(1H-indol-5-yl)propan-1-amine

As of the search date (2026-05-02), no peer-reviewed publication or patent with direct, comparator-based biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 3-(1H-indol-5-yl)propan-1-amine (CAS 1000512-92-4) against a defined molecular target could be identified in the allowed sources (PubMed, BindingDB, ChEMBL, patent databases excluding prohibited domains). [1] The compound is listed in PubChem with full computed descriptors but lacks deposited bioactivity annotations or patent links. [1] This is consistent with its primary role as a synthetic building block rather than a fully characterized bioactive probe molecule. Users requiring target-specific potency or selectivity data should consider that (a) such data may exist in proprietary databases not covered by this search, or (b) the compound's differentiation rests primarily on its regio- and stereochemical features, synthetic versatility, and physicochemical profile rather than on pre-existing biological profiling.

Data availability Biological characterization Procurement risk Building block

Where 3-(1H-indol-5-yl)propan-1-amine Adds Verifiable Value: Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Programs Requiring 5-Substituted Indole Scaffolds with Elevated Lipophilicity

In hit-to-lead optimization campaigns where a 5-substituted indole is preferred over 3-substitution for target engagement, the XLogP3 of 2 (ΔXLogP3 = +0.5 vs. tryptamine, ~3.2-fold higher predicted membrane partitioning) [1] positions 3-(1H-indol-5-yl)propan-1-amine as a lipophilicity-biased starting point. This is advantageous when targeting intracellular or CNS-accessible binding sites within the recommended logP window of 2–3 for oral drug candidates, without requiring additional lipophilic chain extensions that add synthetic complexity.

Parallel Library Synthesis or DNA-Encoded Library (DEL) Construction Exploiting the Primary Amine Handle

The terminal primary amine of 3-(1H-indol-5-yl)propan-1-amine supports a broad scope of high-conversion, chemoselective transformations—amide coupling, reductive amination, sulfonamide formation, urea synthesis—directly at the scaffold terminus. [1] For DEL construction or parallel library synthesis, this eliminates 2–3 synthetic steps per member compared to amide-terminated indole progenitors (e.g., SARD-type propanamides), [2] directly reducing the time and solvent/reagent costs associated with amide hydrolysis and subsequent re-functionalization.

Fragment-Based Drug Discovery (FBDD) Requiring Both Indole NH and Terminal Amine as Dual Pharmacophoric Elements

Unlike N-methylated analogs (which lose the indole NH hydrogen bond donor), 3-(1H-indol-5-yl)propan-1-amine preserves HBD = 2, maintaining both the indole NH (critical for hinge-binding, heme coordination in IDO/TDO, or serotonergic receptor recognition) and the terminal amine. [1][3] FBDD campaigns targeting proteins where the indole NH is a validated pharmacophoric anchor can use this compound directly without post-synthetic NH deprotection, a critical step-saving feature.

Laboratory Procurement Planning: Safety-Compliant Integration into Existing Workflows

The GHS Eye Dam. 1 (H318) classification of 3-(1H-indol-5-yl)propan-1-amine is one category more severe than the Eye Irrit. 2 (H319) classification of tryptamine. [1][4] Procurement and lab management teams can use this evidence to anticipate additional PPE costs (sealed goggles, face shields) and facility requirements (dedicated fume hood with eye-wash station proximity) before ordering. An upfront awareness of this differential prevents safety non-compliance and last-minute workflow disruptions, particularly in shared laboratory environments where handling protocols vary by GHS category.

Quote Request

Request a Quote for 3-(1H-indol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.